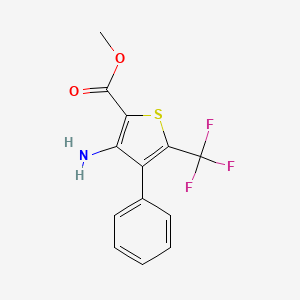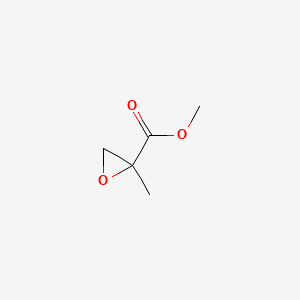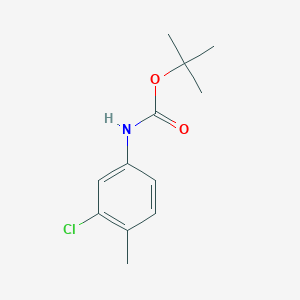
Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C14H20ClNO2 . The structure includes a carbamic acid group (-NHCOOH) attached to a 3-chloro-4-methylphenyl group and a 1,1-dimethylethyl ester group .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 357.6±35.0 °C, and its predicted density is 1.116±0.06 g/cm3 . The pKa is predicted to be -0.38±0.50 .Applications De Recherche Scientifique
Pharmacological Action and Enzyme Inhibition
A study by Aeschlimann and Reinert (1931) explored the pharmacological action of carbamic esters, finding that various esters exhibit physostigmine-like actions, influencing miotic activity and intestinal peristalsis. The research highlights the significance of the carbamic ester group in modulating physiological responses, with some compounds demonstrating stability and activity comparable to physostigmine in stimulating intestinal peristalsis (Aeschlimann & Reinert, 1931).
Organic Synthesis and Amination Reactions
Mullick et al. (2010) discussed the use of carbamic acid esters as ammonia equivalents in palladium-catalyzed amination of aryl halides. This method enables the preparation of anilines with sensitive functional groups, showcasing the utility of carbamate esters in facilitating complex organic transformations (Mullick et al., 2010).
Synthesis of Isocyanates and Polyurethanes
Aso and Baba (2003) developed a process for synthesizing tolylenediisocyanate without using phosgene, employing carbamic acid esters (carbamates) as intermediates. This environmentally friendlier approach yields isocyanates, crucial in producing polyurethanes, demonstrating carbamates' role in sustainable industrial chemistry (Aso & Baba, 2003).
Prodrug Formulation and Stability Studies
Hansen, Faarup, and Bundgaard (1991) investigated carbamate ester prodrugs of dopaminergic compounds, focusing on their synthesis, stability, and bioconversion. This research underscores the importance of carbamates in developing prodrug forms to improve the pharmacokinetic profiles of therapeutic agents (Hansen et al., 1991).
Chiral Synthesis and Drug Development
Patel et al. (1997) detailed the stereoselective microbial reduction of a carbamic acid ester, a key intermediate in synthesizing an HIV protease inhibitor. This study exemplifies carbamates' utility in enantioselective synthesis, pivotal for creating chiral pharmaceuticals (Patel et al., 1997).
Mécanisme D'action
Propriétés
IUPAC Name |
tert-butyl N-(3-chloro-4-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-8-5-6-9(7-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYCRWKAAFUDHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406853 | |
| Record name | Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100282-49-3 | |
| Record name | Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



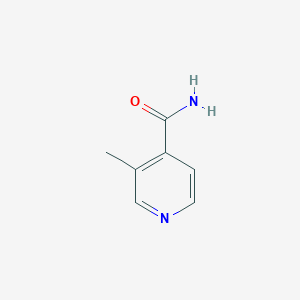
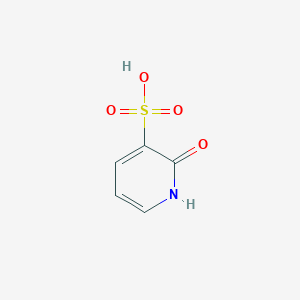
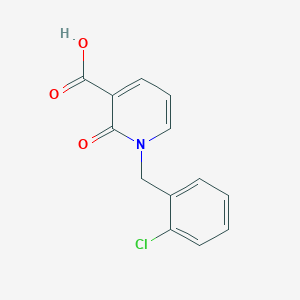
![Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate](/img/structure/B1598149.png)
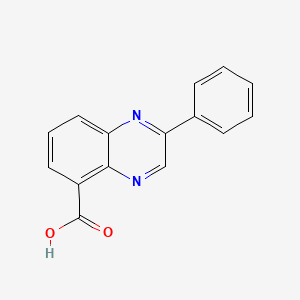
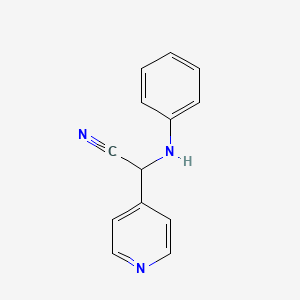



![6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1598158.png)
